5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

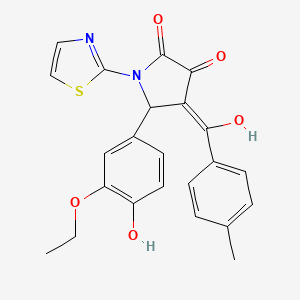

The compound 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring:

- A 4-methylbenzoyl moiety at position 4, enhancing lipophilicity and π-π stacking interactions.

- A thiazol-2-yl substituent at position 1, which may influence electronic properties and bioactivity.

- Hydroxyl groups at positions 3 and 5, enabling tautomerism and intramolecular hydrogen bonding, as observed in structurally related hydroxypyrazoles .

Properties

IUPAC Name |

(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c1-3-30-17-12-15(8-9-16(17)26)19-18(20(27)14-6-4-13(2)5-7-14)21(28)22(29)25(19)23-24-10-11-31-23/h4-12,19,26-27H,3H2,1-2H3/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDRNJHOZLZIJO-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=NC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₃O₃S

- IUPAC Name : this compound

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the hydroxy and ethoxy groups. Characterization is achieved through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole moieties have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring in our compound suggests potential antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Pseudomonas aeruginosa | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory potential. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies on derivatives with similar frameworks have shown cytotoxic effects against various cancer cell lines, including neuroblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several thiazole derivatives and tested their efficacy against common pathogens. The results indicated that compounds with similar structural features exhibited significant antibacterial activity, supporting the hypothesis that our compound may also possess similar properties .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of related compounds, revealing that they significantly reduced levels of inflammatory markers in vitro. This suggests that our compound could be a candidate for further development as an anti-inflammatory agent .

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and pyrrole rings have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Anticancer Potential : Many derivatives of thiazoles and pyrroles are being investigated for their anticancer effects. These compounds can interfere with cancer cell proliferation and induce apoptosis .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can reduce inflammation, which is crucial in treating various chronic diseases .

Applications in Drug Development

The compound's potential applications in drug development include:

Antimicrobial Agents

Due to its structural characteristics, this compound can be explored as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.

Anticancer Drugs

Given the promising anticancer activities observed in related compounds, further studies could focus on its efficacy against various cancer cell lines, potentially leading to novel cancer therapies.

Anti-inflammatory Drugs

The anti-inflammatory properties could be leveraged in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Research has demonstrated the effectiveness of similar compounds in various biological assays:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

*Molecular weights estimated based on structural formulae.

Key Observations:

The target compound’s thiazole group may confer similar benefits, though direct evidence is lacking.

Thermal Stability : The high melting point of compound 18 (243–245°C) indicates strong intermolecular interactions (e.g., hydrogen bonding), a trait likely shared by the target compound due to its hydroxyl and carbonyl groups.

Tautomerism and Conformational Stability

Like hydroxypyrazoles , the target compound may exhibit tautomerism involving its hydroxyl and ketone groups (Figure 1). Intramolecular hydrogen bonds between the 3-hydroxy and 4-methylbenzoyl groups could stabilize specific tautomeric forms, influencing reactivity and solubility. Comparable stabilization is noted in β-diketone systems .

Comparison with Pyrazole-Thiazole Hybrids:

- 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) incorporates a thiadiazole-thioether side chain, enhancing metabolic stability compared to simple thiazoles. The target compound’s thiazole may offer similar stability but with reduced steric bulk.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Answer:

- Reaction Conditions : Adjust stoichiometry of reactants (e.g., aldehydes, ketones) and catalysts (e.g., glacial acetic acid) to minimize side products. For example, achieved a 47% yield using 3-chloro benzaldehyde under reflux conditions .

- Purification : Use recrystallization with ethanol or DMF–EtOH mixtures to isolate pure crystals, as demonstrated in heterocyclic synthesis workflows .

- Monitoring : Employ TLC to track reaction progress and ensure completion before quenching .

- Safety : Follow protocols for handling reactive intermediates (e.g., hydrazine hydrate) and ensure proper ventilation .

Basic: Which spectroscopic and crystallographic methods are most effective for elucidating the structure of this compound?

Answer:

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, as shown for structurally analogous pyrrolone derivatives (e.g., monoclinic crystal system with β = 91.559°, P21/c space group) .

- NMR/IR Spectroscopy : Assign functional groups (e.g., hydroxyl, ethoxy) via characteristic shifts:

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 386.1232 for a related compound) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

Answer:

- Substituent Variation : Modify the 4-methylbenzoyl or thiazole groups to assess impacts on bioactivity. highlights antimicrobial testing of pyrazole derivatives with substituted aryl groups .

- Assay Design :

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .

Advanced: What methodologies are recommended to resolve contradictions in reported bioactivity data across studies?

Answer:

- Purity Verification : Conduct HPLC (≥95% purity) to rule out impurities affecting activity .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent) to isolate variables. ’s antimicrobial assays used consistent inoculum sizes and incubation times .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Advanced: What computational approaches are suitable for predicting the binding affinity and metabolic stability of this compound?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). ’s crystal data provides a template for binding site analysis .

- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS/NAMD) .

- ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate metabolic pathways, focusing on cytochrome P450 interactions .

Advanced: How can researchers address challenges in characterizing reactive intermediates during synthesis?

Answer:

- Trapping Techniques : Use stable isotopes (e.g., deuterated solvents) or scavengers (e.g., TEMPO) to isolate transient species .

- In situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates .

- Computational Support : Optimize transition-state geometries using DFT (e.g., Gaussian 09) to predict intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.